molecular formula C3H5N5O2 B1606331 5-Hydrazino-6-azauracil CAS No. 89715-82-2

5-Hydrazino-6-azauracil

Cat. No. B1606331
CAS RN: 89715-82-2
M. Wt: 143.1 g/mol
InChI Key: JYSNQRABKJPPIY-UHFFFAOYSA-N
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Description

5-Hydrazino-6-azauracil is a chemical compound with the molecular formula C3H5N5O2 . It is a derivative of 6-azauracil, which is a pyrimidine analog of uracil and exhibits antitumor activity . 6-Azauracil inhibits the growth of various microorganisms by depleting intracellular guanosine triphosphate (GTP) and uridine triphosphate (UTP) nucleotide pools .


Synthesis Analysis

The synthesis of new poly heterocyclic nitrogen systems containing 1,2,4-triazine moiety such as pyrazolines, pyrazolones, phthalazinone, and 1,2,4-triazinone have been deduced from hydrazinolysis of 3,5-dichloro-6,1-dihydro-1,2,4-triazine, which is produced from the interaction between 6-azauracil with POCl3/PCl5 .


Molecular Structure Analysis

The molecular structure of 5-Hydrazino-6-azauracil is represented by the molecular formula C3H5N5O2, and it has a molecular weight of 143.1 g/mol.


Chemical Reactions Analysis

The chemical reactions involving 6-azauracil lead to the formation of poly heterocyclic systems . The heterocyclization of 3,5-dihydrazino-1,2,4-triazine by reaction with nitrogen/oxygen/halogen bifunctional reagents in different mediums and conditions yields the targets .

Safety And Hazards

6-Azauracil, a derivative of 5-Hydrazino-6-azauracil, is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of damaging the unborn child .

Future Directions

The synthesis, chemistry, and biological activity of 6-azauracil and their derivatives have been a focus of recent research due to their potential as chemotherapeutic agents . Future research may continue to explore the synthesis of new poly heterocyclic nitrogen systems and their potential applications .

properties

IUPAC Name

6-hydrazinyl-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c4-6-1-2(9)5-3(10)8-7-1/h4H2,(H,6,7)(H2,5,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSNQRABKJPPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=NNC(=O)N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296103
Record name 5-Hydrazino-6-azauracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydrazino-6-azauracil

CAS RN

89715-82-2
Record name 89715-82-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydrazino-6-azauracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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